N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide
Overview
Description
N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide typically involves multiple steps. One common method is the condensation reaction between 4-chlorobenzaldehyde and 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then reacted with 3,4-dimethoxyaniline and oxalyl chloride to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)acetamide
- 4-methoxy-N-(4-methoxyphenyl)benzylamine
- 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
N’-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-N-(3,4-dimethoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O5/c1-31-21-12-9-19(13-22(21)32-2)27-23(29)24(30)28-26-14-16-5-10-20(11-6-16)33-15-17-3-7-18(25)8-4-17/h3-14H,15H2,1-2H3,(H,27,29)(H,28,30)/b26-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWLJWWIJWUZBY-VULFUBBASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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